

Spectroscopic Characterization of (4-bromoquinolin-8-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name:	(4-bromoquinolin-8-yl)methanol
CAS No.:	2743438-96-0
Cat. No.:	B6271012

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Executive Summary

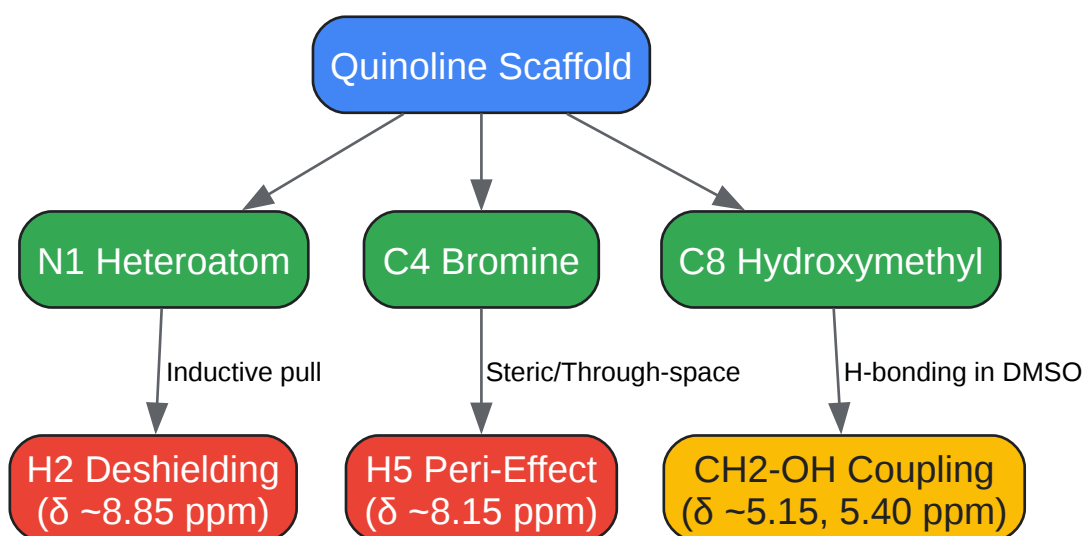
The compound **(4-bromoquinolin-8-yl)methanol** (CAS: 2743438-96-0) is a highly versatile bifunctional scaffold utilized in advanced drug discovery and materials science[1]. Featuring a reactive aryl bromide at the C4 position and a hydrogen-bonding hydroxymethyl group at the C8 position, this molecule is primed for late-stage functionalization, including Suzuki-Miyaura cross-couplings and etherifications.

For researchers synthesizing or utilizing this building block, rigorous structural validation is paramount. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profile (NMR, IR, MS) of **(4-bromoquinolin-8-yl)methanol**. As a Senior Application Scientist, I have structured this guide not just to present expected data, but to explain the underlying quantum mechanical and electronic causalities—such as the peri-effect and heteroatom deshielding—that dictate these spectroscopic signatures.

Structural & Electronic Profile

To interpret the spectroscopy of **(4-bromoquinolin-8-yl)methanol**, one must first understand its electronic topology:

- N1 Heteroatom Deshielding: The electronegative nitrogen atom withdraws electron density via induction, severely deshielding the adjacent C2 proton and carbon[2].
- C4 Bromine Peri-Effect: The bulky bromine atom at C4 exerts a through-space electronic and steric compression effect on the spatially adjacent H5 proton (the peri-position), pushing its resonance significantly downfield[3].
- C8 Hydroxymethyl Group: The -CH₂OH group introduces a flexible, polar moiety capable of strong intermolecular hydrogen bonding, which dictates solvent selection for NMR analysis[4].



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Mechanistic logic behind key NMR chemical shifts in the quinoline scaffold.

High-Resolution Mass Spectrometry (HRMS) Causality & Isotopic Fingerprinting

Mass spectrometry of halogenated compounds provides a self-validating structural fingerprint. Bromine exists in nature as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, any intact ion containing a single bromine atom will exhibit a characteristic 1:1 doublet separated by exactly 2 m/z units[5]. Because the quinoline nitrogen is highly basic, Electrospray Ionization in positive mode (ESI+) is the optimal technique, yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-HRMS

- **Sample Preparation:** Dissolve 1.0 mg of **(4-bromoquinolin-8-yl)methanol** in 1 mL of LC-MS grade Methanol. Dilute a 10 μL aliquot into 990 μL of 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to achieve a 1 $\mu\text{g}/\text{mL}$ analytical concentration.
- **Chromatography:** Inject 2 μL onto a sub-2 μm C18 reverse-phase column (e.g., 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
- **Ionization (ESI+):** Set the capillary voltage to 3.5 kV, desolvation temperature to 350 $^{\circ}\text{C}$, and desolvation gas flow to 800 L/hr.
- **Data Acquisition:** Acquire full-scan data from m/z 100 to 1000 using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Quantitative Data Summary: HRMS

Formula	Exact Mass (Monoisotopic)	Expected [M+H] ⁺ (⁷⁹ Br)	Expected [M+H] ⁺ (⁸¹ Br)	Intensity Ratio
C ₁₀ H ₈ BrNO	236.9789 Da	237.9867 m/z	239.9847 m/z	~ 1 : 1

Infrared (IR) Spectroscopy

Causality & Vibrational Modes

Infrared spectroscopy validates the functional groups appended to the quinoline core. The most diagnostic feature is the broad O-H stretching frequency. Because solid-state analysis captures the molecule in a hydrogen-bonded lattice, the O-H band will appear broadened and shifted to lower wavenumbers compared to gas-phase or dilute solution spectra.

Experimental Protocol: ATR-FTIR

- **Background Collection:** Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Record a background spectrum (air) using 32 co-added scans at 4 cm^{-1} resolution from 4000 to 400 cm^{-1} .

- **Sample Loading:** Deposit 2–3 mg of the solid compound directly onto the center of the ATR crystal.
- **Compression:** Lower the pressure anvil until a click is heard, ensuring intimate contact between the solid crystal lattice and the ATR element to eliminate air gaps.
- **Acquisition:** Collect the sample spectrum (32 scans). Apply atmospheric suppression to remove ambient 'CO₂' and 'H₂O' artifacts.

Quantitative Data Summary: ATR-FTIR

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Peak Shape / Intensity
-OH	O-H Stretch	3200 – 3400	Broad, Strong
Aromatic C-H	C-H Stretch	3050 – 3100	Sharp, Weak
Aliphatic C-H	C-H Stretch	2850 – 2950	Sharp, Weak-Medium
Quinoline Core	C=N / C=C Stretch	1500 – 1580	Sharp, Strong
C-O	C-O Stretch	1050 – 1080	Sharp, Strong
C-Br	C-Br Stretch	700 – 750	Sharp, Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy Causality & Solvent Selection

For **(4-bromoquinolin-8-yl)methanol**, DMSO-d₆ is the mandatory solvent for rigorous structural proof. Unlike CDCl₃, DMSO is a strong hydrogen-bond acceptor. It binds the -OH proton, drastically slowing its chemical exchange rate relative to the NMR timescale[4]. This allows the observation of the vicinal scalar coupling ('3J') between the -OH proton and the -CH₂- protons, producing a self-validating triplet for the OH and a doublet for the CH₂ group.

Furthermore, the C4-Bromine exerts a strong peri-effect on H5. The steric clash and electron cloud repulsion force the H5 proton to resonate significantly downfield (δ ~8.15 ppm) compared to a standard aromatic proton[2][3].

Experimental Protocol: 1D NMR

- **Sample Preparation:** Weigh 15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal chemical shift reference). Vortex until a homogeneous solution is achieved.
- **Instrument Tuning:** Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Tune and match the probe for '1H' and '13C' frequencies. Shim the Z-axis gradients to achieve a TMS line width of < 1 Hz.
- **Acquisition ('1H'):** Execute a standard 1D proton pulse sequence (e.g., zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.
- **Acquisition ('13C'):** Execute a proton-decoupled carbon sequence (e.g., zgpg30). Acquire 1024 scans with a D1 of 2.0 seconds to ensure adequate signal-to-noise for the slow-relaxing quaternary carbons (C2, C4, C4a, C8, C8a).

Quantitative Data Summary: Expected NMR Chemical Shifts

Table 1: '1H' NMR Data (400 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment Rationale
H2	8.85	d	4.7	1H	Highly deshielded by adjacent N1 lone pair.
H5	8.15	dd	8.4, 1.2	1H	Deshielded by C4-Br peri-effect.
H3	7.85	d	4.7	1H	Coupled to H2; typical quinoline β -proton.
H7	7.80	dd	7.3, 1.2	1H	Ortho to C8 substituent.
H6	7.70	dd (or t)	8.4, 7.3	1H	Central proton of the carbocyclic spin system.
-OH	5.40	t	5.5	1H	Exchangeable; coupled to CH ₂ in DMSO.

| -CH₂- | 5.15 | d | 5.5 | 2H | Diastereotopic potential, but usually a clean doublet. |

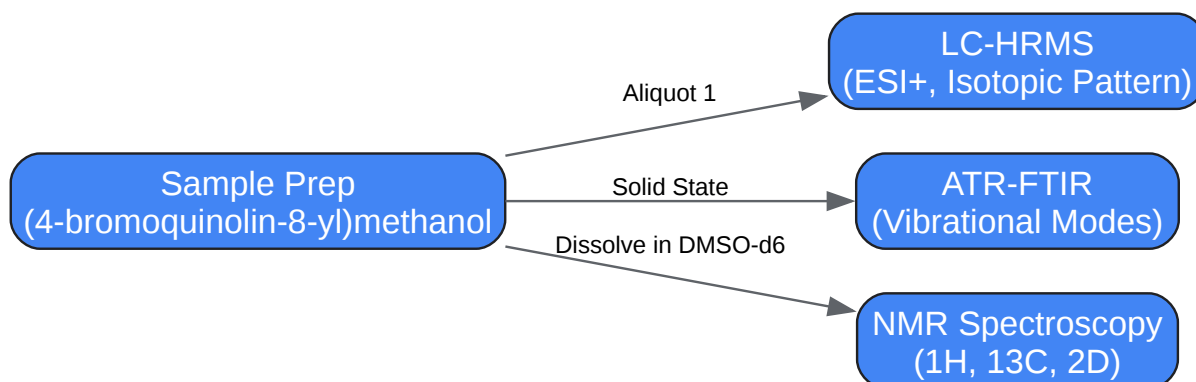
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Type	Assignment Rationale
C2	150.5	CH	Adjacent to electronegative N1.
C8a	146.0	Cq	Bridgehead carbon adjacent to N1.
C8	140.0	Cq	Substituted with the hydroxymethyl group.
C4	133.0	Cq	Substituted with Bromine (heavy atom effect).
C4a	128.5	Cq	Bridgehead carbon.
C7	128.0	CH	Aromatic carbocycle.
C6	127.5	CH	Aromatic carbocycle.
C3	125.0	CH	Aromatic heterocycle.
C5	124.5	CH	Aromatic carbocycle.

| -CH₂- | 61.5 | CH₂ | Aliphatic carbon attached to oxygen. |

Spectroscopic Workflow Diagram

To ensure absolute structural confidence prior to deploying **(4-bromoquinolin-8-yl)methanol** in sensitive cross-coupling reactions, the following multi-modal analytical workflow is recommended:



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Multi-modal spectroscopic workflow for rigorous quinoline characterization.

References

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